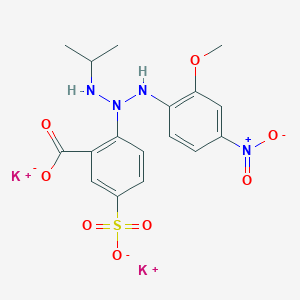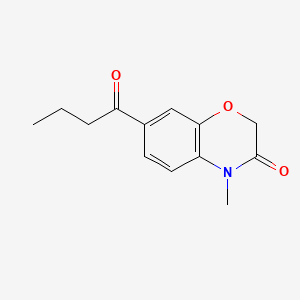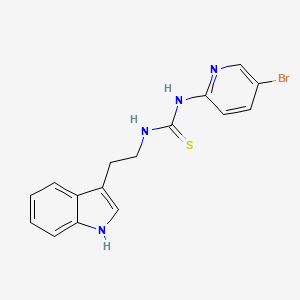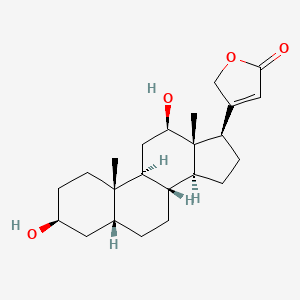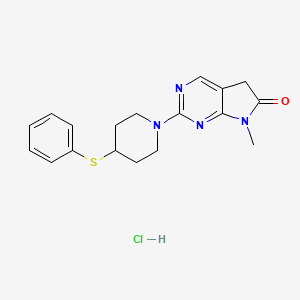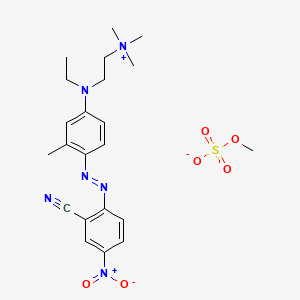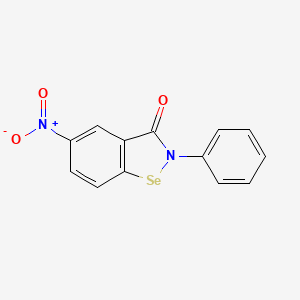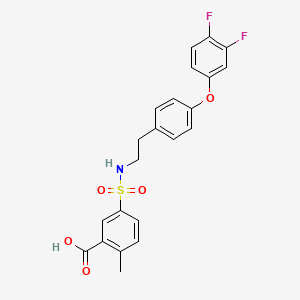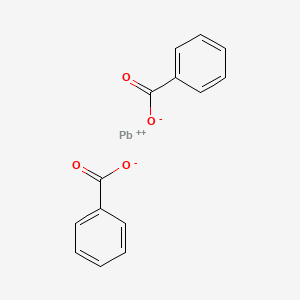
Lead dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead dibenzoate is an organometallic compound with the chemical formula ( \text{Pb(C}_7\text{H}_5\text{O}_2\text{)}_2 ). It is a derivative of benzoic acid where two benzoate ions are coordinated to a lead ion. This compound is known for its unique properties and applications in various fields, including chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead dibenzoate can be synthesized through the reaction of lead(II) acetate with benzoic acid. The reaction typically involves dissolving lead(II) acetate in water and then adding benzoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The reaction can be represented as: [ \text{Pb(CH}_3\text{COO)}_2 + 2 \text{C}_7\text{H}_6\text{O}_2 \rightarrow \text{Pb(C}_7\text{H}_5\text{O}_2\text{)}_2 + 2 \text{CH}_3\text{COOH} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor where lead(II) acetate and benzoic acid are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and can be easily scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Lead dibenzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) or lead(II) compounds.
Substitution: The benzoate ions in this compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligands such as chloride or nitrate ions can be introduced to replace the benzoate ions.
Major Products Formed:
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Metallic lead or lead(II) compounds.
Substitution: Lead chloride, lead nitrate, etc.
Applications De Recherche Scientifique
Lead dibenzoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its use.
Industry: It is used in the production of certain types of plastics and as a stabilizer in the manufacturing of polymers.
Mécanisme D'action
The mechanism by which lead dibenzoate exerts its effects involves the interaction of the lead ion with various molecular targets. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to the inhibition of enzyme activity and interference with cellular processes. The benzoate ions may also play a role in the compound’s overall reactivity and interactions.
Comparaison Avec Des Composés Similaires
Lead(II) acetate: Another lead compound with acetate ions instead of benzoate ions.
Lead(II) chloride: Contains chloride ions instead of benzoate ions.
Lead(II) nitrate: Contains nitrate ions instead of benzoate ions.
Comparison: Lead dibenzoate is unique due to the presence of benzoate ions, which impart different chemical properties compared to other lead compounds. For example, this compound may have different solubility and reactivity profiles compared to lead(II) acetate or lead(II) chloride. The aromatic nature of the benzoate ions also influences the compound’s interactions with other molecules, making it distinct from other lead compounds.
Propriétés
Numéro CAS |
873-54-1 |
|---|---|
Formule moléculaire |
C14H10O4Pb |
Poids moléculaire |
449 g/mol |
Nom IUPAC |
lead(2+);dibenzoate |
InChI |
InChI=1S/2C7H6O2.Pb/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |
Clé InChI |
HEYYNPBHZQPMJJ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


